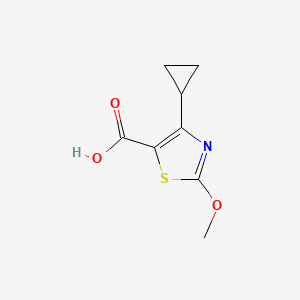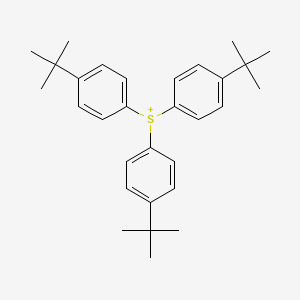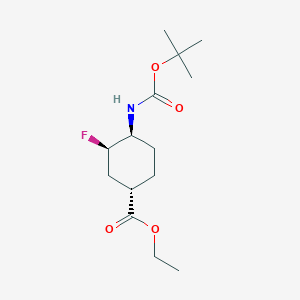
Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate is a compound that features a cyclohexane ring substituted with a fluorine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc)-protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic compounds.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas and a palladium catalyst to remove the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Deprotected amines
Substitution: Azides, thioethers
科学研究应用
Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential precursor for the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further reactions. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and steric effects.
相似化合物的比较
Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate can be compared with other Boc-protected amino acid derivatives and fluorinated cyclohexane compounds:
Similar Compounds: Boc-protected amino acids, fluorocyclohexane derivatives
Uniqueness: The combination of Boc protection, fluorine substitution, and ester functionality makes this compound versatile for various synthetic applications.
属性
分子式 |
C14H24FNO4 |
|---|---|
分子量 |
289.34 g/mol |
IUPAC 名称 |
ethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m0/s1 |
InChI 键 |
MJGYMQNPIIFHFQ-AXFHLTTASA-N |
手性 SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)
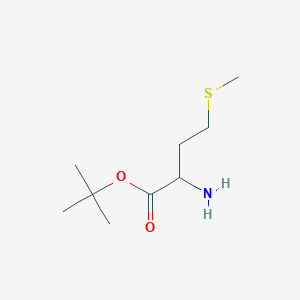
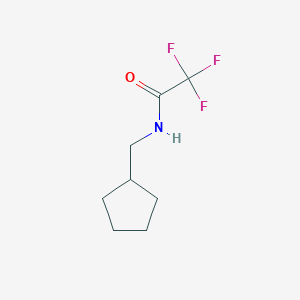
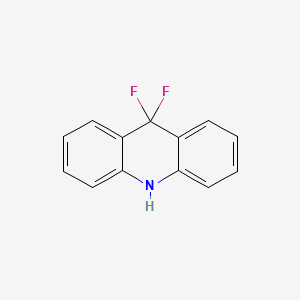


![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)
![3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide](/img/structure/B12091316.png)
![N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12091323.png)

